molecular formula C20H19NO2 B12546406 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester CAS No. 171922-16-0

4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester

Cat. No.: B12546406
CAS No.: 171922-16-0
M. Wt: 305.4 g/mol
InChI Key: NRSOKXSYKBYBOO-UHFFFAOYSA-N
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Description

4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is a complex organic compound with the molecular formula C20H19NO2. This compound is characterized by its unique structure, which includes a pentynoic acid backbone and a diphenylmethyleneamino group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester typically involves multiple steps. One common method includes the reaction of 4-pentynoic acid with diphenylmethyleneamine under specific conditions to form the desired ester. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets. The diphenylmethyleneamino group can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester
  • 4-Pentynoic acid, 2-[(phenylmethylene)amino]-, ethyl ester

Uniqueness

4-Pentynoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the diphenylmethyleneamino group differentiates it from other similar compounds, providing unique interactions and applications in scientific research.

Properties

CAS No.

171922-16-0

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 2-(benzhydrylideneamino)pent-4-ynoate

InChI

InChI=1S/C20H19NO2/c1-3-11-18(20(22)23-4-2)21-19(16-12-7-5-8-13-16)17-14-9-6-10-15-17/h1,5-10,12-15,18H,4,11H2,2H3

InChI Key

NRSOKXSYKBYBOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC#C)N=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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